n-Ethyl-n-propylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Ethyl-n-propylaniline: is an organic compound with the molecular formula C11H17N . It belongs to the class of secondary amines, where the nitrogen atom is bonded to two alkyl groups, in this case, an ethyl group and a propyl group. This compound is also known by its IUPAC name, N-ethyl-N-propylbenzenamine .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Alkylation: One common method to synthesize n-Ethyl-n-propylaniline is through the direct alkylation of aniline. This involves the reaction of aniline with ethyl bromide and propyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Reductive Amination: Another method involves the reductive amination of propionaldehyde with ethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain optimal reaction conditions and ensure high purity of the final product. Catalysts such as palladium on carbon (Pd/C) are sometimes used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-Ethyl-n-propylaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, hydrogen gas (H2) with Pd/C.
Substitution: H2SO4, Fe, halogens (Cl2, Br2).
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
n-Ethyl-n-propylaniline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential use in biochemical assays and as a reagent in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.
Industry: this compound is used in the manufacture of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of n-Ethyl-n-propylaniline involves its interaction with various molecular targets, primarily through its amine group. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
n-Methyl-n-propylaniline: Similar structure but with a methyl group instead of an ethyl group.
n-Ethyl-n-butylaniline: Similar structure but with a butyl group instead of a propyl group.
n-Ethyl-n-isopropylaniline: Similar structure but with an isopropyl group instead of a propyl group.
Uniqueness: n-Ethyl-n-propylaniline is unique due to its specific combination of ethyl and propyl groups attached to the nitrogen atom. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
54813-78-4 |
---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
N-ethyl-N-propylaniline |
InChI |
InChI=1S/C11H17N/c1-3-10-12(4-2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
PAZVJIOFFOOQLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.